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molecular formula C28H29FN2O2 B8456726 1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-5-(phenylmethoxy)-

1h-Indole,3-[2-[4-(4-fluorophenoxy)-1-piperidinyl]ethyl]-5-(phenylmethoxy)-

Cat. No. B8456726
M. Wt: 444.5 g/mol
InChI Key: AFMSLWXGZFVMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031221

Procedure details

By following the manipulative procedure described in Example 2(d), 5.6 g of lithium aluminum hydride in 165 ml. of tetrahydrofuran and 15.2 g of 1-(5-benzyloxyindol-3-ylglyoxyloyl)-4-(p-fluorophenoxy)piperidine in 160 ml. of tetrahydrofuran are reacted to produce a white powder. The powder is recrystallized twice from an ethanol and water mixture and once from 95% ethanol (charcoal treatment) to give colorless needles of 5-benzyloxy-3-{2-[4-(p-fluorophenoxy)piperidyl]ethyl}indole, m.p. 134.5°-136.5° C.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
1-(5-benzyloxyindol-3-ylglyoxyloyl)-4-(p-fluorophenoxy)piperidine
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([O:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[NH:20][CH:19]=[C:18]2[C:24](=O)[C:25]([N:27]1[CH2:32][CH2:31][CH:30]([O:33][C:34]2[CH:39]=[CH:38][C:37]([F:40])=[CH:36][CH:35]=2)[CH2:29][CH2:28]1)=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>O1CCCC1>[CH2:7]([O:14][C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[NH:20][CH:19]=[C:18]2[CH2:24][CH2:25][N:27]1[CH2:28][CH2:29][CH:30]([O:33][C:34]2[CH:35]=[CH:36][C:37]([F:40])=[CH:38][CH:39]=2)[CH2:31][CH2:32]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
1-(5-benzyloxyindol-3-ylglyoxyloyl)-4-(p-fluorophenoxy)piperidine
Quantity
15.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=CNC2=CC1)C(C(=O)N1CCC(CC1)OC1=CC=C(C=C1)F)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a white powder
CUSTOM
Type
CUSTOM
Details
The powder is recrystallized twice from an ethanol and water mixture and once from 95% ethanol (charcoal treatment)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=CNC2=CC1)CCN1CCC(CC1)OC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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